molecular formula C12H15NO3 B14130899 Acetic acid, [(2,6-diethylphenyl)amino]oxo- CAS No. 628324-79-8

Acetic acid, [(2,6-diethylphenyl)amino]oxo-

Cat. No.: B14130899
CAS No.: 628324-79-8
M. Wt: 221.25 g/mol
InChI Key: WZXKAAQQMJMXTC-UHFFFAOYSA-N
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Preparation Methods

The preparation of (2,6-Diethylphenyl)aminoacetic acid can generally be carried out by a multi-step reaction. A common synthesis method involves reacting 2,6-diethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester, which is then hydrolyzed to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

(2,6-Diethylphenyl)aminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and specific acids or bases to facilitate the desired transformations . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,6-Diethylphenyl)aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Diethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. As a metabolite of alachlor, it exerts its effects by inhibiting the synthesis of essential proteins in target organisms, leading to their eventual death. The exact molecular targets and pathways are still being studied to fully understand its mode of action .

Comparison with Similar Compounds

(2,6-Diethylphenyl)aminoacetic acid can be compared with other similar compounds such as:

The uniqueness of (2,6-Diethylphenyl)aminoacetic acid lies in its specific substitution pattern and its role as a metabolite of alachlor, which distinguishes it from other similar compounds.

Properties

CAS No.

628324-79-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2,6-diethylanilino)-2-oxoacetic acid

InChI

InChI=1S/C12H15NO3/c1-3-8-6-5-7-9(4-2)10(8)13-11(14)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

WZXKAAQQMJMXTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)O

Origin of Product

United States

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